4-(Azetidin-2-ylmethyl)morpholine
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Overview
Description
4-(Azetidin-2-ylmethyl)morpholine is a heterocyclic compound with the molecular formula C8H16N2O. It consists of a morpholine ring substituted with an azetidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Azetidin-2-ylmethyl)morpholine typically involves the reaction of azetidine derivatives with morpholine. One common method includes the use of azetidine-2-carboxylic acid derivatives, which are reacted with morpholine under specific conditions to form the desired product . The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
4-(Azetidin-2-ylmethyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted morpholine derivatives .
Scientific Research Applications
4-(Azetidin-2-ylmethyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: It finds applications in the development of advanced materials and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism by which 4-(Azetidin-2-ylmethyl)morpholine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Azetidin-2-ones: These compounds share the azetidine ring but differ in their substitution patterns and biological activities.
Morpholine Derivatives: Compounds like 4-(piperidin-4-yl)morpholine have similar structural features but different functional groups and applications.
Uniqueness
4-(Azetidin-2-ylmethyl)morpholine is unique due to its combination of the azetidine and morpholine rings, which imparts distinct chemical and biological properties. This dual-ring structure allows for versatile reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C8H16N2O |
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Molecular Weight |
156.23 g/mol |
IUPAC Name |
4-(azetidin-2-ylmethyl)morpholine |
InChI |
InChI=1S/C8H16N2O/c1-2-9-8(1)7-10-3-5-11-6-4-10/h8-9H,1-7H2 |
InChI Key |
RHTVLWKZJPAQBI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1CN2CCOCC2 |
Origin of Product |
United States |
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